Prednisolone acetate
Overview
Description
Synthesis Analysis
The synthesis of prednisolone acetate has been explored through various chemical pathways, focusing on efficient conversion from precursor molecules. A notable method involves the synthesis from 9α-hydroxy androstenedione, leading to prednisolone through intermediate compounds such as 16α,17α-epoxy-pregn-4,9(11)-diene-21-ol-3,20-dione. This process emphasizes the importance of specific chemical transformations and the role of spectral methods in confirming the structure of the synthesized corticosteroids (Luu D. Huy et al., 2014).
Molecular Structure Analysis
The molecular structure of prednisolone acetate, including its crystal structure and electrostatic properties, has been extensively studied to understand its interaction with biological molecules and its pharmacological efficacy. Analysis using transferred multipolar atom models has provided insights into the drug molecule's action mode, highlighting the significance of its structural features (Ammar Shahid et al., 2017).
Chemical Reactions and Properties
Prednisolone acetate's chemical reactivity, particularly its susceptibility to hydrolysis and the impact of various chemical modifications on its biological activity, has been a subject of research. Studies have focused on prednisolone derivatives, exploring their synthesis and the effects of these modifications on drug properties, such as solubility and pharmacokinetics (E. Bílková et al., 2010).
Physical Properties Analysis
Investigations into the physical properties of prednisolone acetate, including its solubility, stability, and formulation into drug delivery systems, have led to the development of advanced therapeutic formulations. Notably, the creation of prednisolone acetate-loaded microemulsions for ophthalmic use has demonstrated the potential for increased solubility, residence time, and corneal permeability, enhancing treatment efficacy for inflammatory ocular conditions (Reem Alfaris & Khalid K Al-Kinani, 2023).
Scientific Research Applications
Ophthalmic Inflammation : It is effective in reducing corneal inflammation when used as an ophthalmic suspension. Hourly administration of 0.125% and 1.0% prednisolone acetate reduces inflammation, with 15-minute intervals being more effective for reducing polymorphonuclear leukocytes (Leibowitz & Kupferman, 1979).
Reproductive Health : In rats, prednisolone acetate can predispose to uterine contamination, potentially affecting cervical mucus (Gard, Fawcett, Kerr, & Neale, 1992).
Cataract Induction : Long-term administration can induce morphological lens changes in rats, similar to those in human eyes, with X-irradiation acting as a cocataractogenic factor (Shui, Kojima, & Sasaki, 1996).
Prostate Cancer Treatment : In combination with abiraterone acetate, it improves survival and treatment-failure rates in men with prostate cancer not previously treated with hormone therapy (James et al., 2017).
Doping Control in Animals : Prednisolone metabolites in beef cattle can be effective biomarkers for illicit treatment, aiding in controlling its use in meat-producing animals (Leporati et al., 2013).
Doping Control in Humans : Its metabolism in human urine can discriminate between systemic and other administration routes, useful in doping control strategies (Matabosch et al., 2015).
Biodegradable Cardiovascular Stents : PLGA 75 : 25 polymer stents with prednisolone acetate show potential for anti-inflammatory and anti-proliferative applications (Sarısözen et al., 2009).
Rheumatoid Arthritis Treatment : Soluble acetate preparations of intra-articular prednisolone analogues have significant anti-inflammatory effects in rheumatoid synovitis (Esselinckx et al., 1978).
Postoperative Ophthalmologic Inflammation : Different formulations of prednisolone acetate 1% are effective in reducing inflammation after cataract surgery (Gayton, 2005); (Raizman, Donnenfeld, & Weinstein, 2007).
Nanoparticulate Formulations for Ocular Delivery : Its encapsulation into biodegradable nanoparticles is promising for ocular delivery, with certain techniques providing better entrapment efficiency (Halim & Salah, 2014).
Liver Injury and Hepatitis in Mice : Prednisolone treatment can prevent T/NKT cell hepatitis but exacerbate hepatotoxin-induced liver injury (Kwon et al., 2014).
Steroid Research Contributions : Prednisolone, among other steroids, has been a significant therapeutic agent discovered and developed by Schering Corporation's steroid research group (Herzog & Oliveto, 1992).
Gel Formulations : Gel formulations maintain anti-inflammatory effects longer than conventional suspensions, providing effectiveness comparable to hourly administration (Kupferman, Ryan, & Leibowitz, 1981).
Behavioral and Physiological Effects in Zebrafish : Exposure to prednisolone in zebrafish decreases autonomic activity and increases dopamine and serotonin secretion, impacting mood and physiology (Xin et al., 2020).
Quantitative Analysis in Ocular Therapy : A developed assay method accurately quantifies prednisolone and its derivatives in rabbit aqueous humor and ocular physiological solutions (Musson, Bidgood, & Olejnik, 1991).
Pharmaceutical Quality Control : An improved reversed-phase HPLC method effectively separates prednisolone and hydrocortisone in active pharmaceutical ingredients (Finšgar et al., 2020).
Decomposition Rate Measurement : The decomposition rate of DDPD, an intermediate in Prednisolone Acetate, can be measured by HPLC, aiding in understanding its pharmacological effects (Kang, 2011).
Epithelial Healing after Keratoplasty : Topical corticosteroids, including prednisolone acetate, do not significantly delay epithelial healing after keratoplasty in most patients (Sugar, Bokosky, & Meyer, 1984).
Safety And Hazards
Prednisolone acetate is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJOMUJRLNCICJ-JZYPGELDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023502 | |
Record name | Prednisolone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. | |
Record name | Prednisolone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15566 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Prednisolone acetate | |
CAS RN |
52-21-1 | |
Record name | Prednisolone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prednisolone acetate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prednisolone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15566 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | prednisolone acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Prednisolone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PREDNISOLONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B2807733D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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